Cas no 2387595-88-0 (7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-)

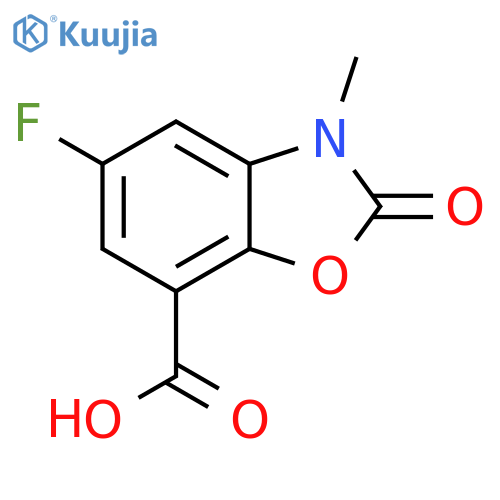

2387595-88-0 structure

商品名:7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-

CAS番号:2387595-88-0

MF:C9H6FNO4

メガワット:211.146646022797

CID:5175036

7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 化学的及び物理的性質

名前と識別子

-

- 7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-

-

- インチ: 1S/C9H6FNO4/c1-11-6-3-4(10)2-5(8(12)13)7(6)15-9(11)14/h2-3H,1H3,(H,12,13)

- InChIKey: ATGFBVRSFUWPFU-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(C(O)=O)C=C(F)C=C2N(C)C1=O

7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM389670-1g |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |

2387595-88-0 | 95%+ | 1g |

$985 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-250.0mg |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |

2387595-88-0 | 95% | 250.0mg |

¥2638.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-100.0mg |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |

2387595-88-0 | 95% | 100.0mg |

¥1648.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-500.0mg |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |

2387595-88-0 | 95% | 500.0mg |

¥4398.0000 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545698-1g |

5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid |

2387595-88-0 | 98% | 1g |

¥16500 | 2023-03-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-1.0g |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |

2387595-88-0 | 95% | 1.0g |

¥6595.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-5.0g |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |

2387595-88-0 | 95% | 5.0g |

¥19785.0000 | 2024-08-03 |

7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2387595-88-0 (7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2039-76-1(3-Acetylphenanthrene)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2387595-88-0)7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):207/331/551/827/2480